Guanosine, 5'-(trihydrogen imidodiphosphate), tetralithium salt

Description

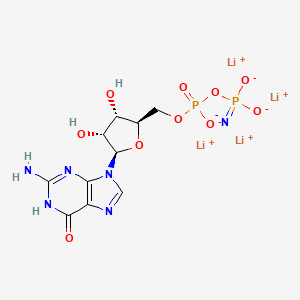

Guanosine 5'-(trihydrogen imidodiphosphate), tetralithium salt (commonly abbreviated in literature as pNHpG) is a non-hydrolyzable analog of guanosine triphosphate (GTP). It features an imidodiphosphate group (NH replacing one oxygen atom in the phosphate chain), rendering it resistant to hydrolysis by GTPases . This compound is widely used in biochemical studies to investigate G-protein-coupled receptor (GPCR) signaling pathways, where GTP hydrolysis is critical for signal termination. The tetralithium salt form enhances solubility and stability in aqueous solutions, making it suitable for in vitro assays such as ligand-binding studies, G-protein activation assays, and enzymatic activity measurements .

Properties

CAS No. |

60522-21-6 |

|---|---|

Molecular Formula |

C10H12Li4N6O10P2 |

Molecular Weight |

466.1 g/mol |

IUPAC Name |

tetralithium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [azanidylidene(dioxido)-λ5-phosphanyl] phosphate |

InChI |

InChI=1S/C10H14N6O10P2.4Li/c11-10-14-7-4(8(19)15-10)13-2-16(7)9-6(18)5(17)3(25-9)1-24-28(22,23)26-27(12,20)21;;;;/h2-3,5-6,9,17-18H,1H2,(H5-2,11,12,14,15,19,20,21,22,23);;;;/q-2;4*+1/p-2/t3-,5-,6-,9-;;;;/m1..../s1 |

InChI Key |

LJRKMCNPNHKCDV-ZVQJTLEUSA-L |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=[N-])([O-])[O-])O)O)N=C(NC2=O)N |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=[N-])([O-])[O-])O)O)N=C(NC2=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanosine, 5’-(trihydrogen imidodiphosphate), tetralithium salt typically involves the reaction of guanosine with imidodiphosphate under controlled conditions. The reaction is carried out in the presence of lithium ions to form the tetralithium salt. The process requires careful control of pH and temperature to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The compound is typically produced in powder form and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Guanosine, 5’-(trihydrogen imidodiphosphate), tetralithium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure the desired outcome .

Major Products

The major products formed from these reactions include various derivatives of guanosine, 5’-(trihydrogen imidodiphosphate), tetralithium salt, which can be used in further biochemical studies .

Scientific Research Applications

Guanosine, 5’-(trihydrogen imidodiphosphate), tetralithium salt is widely used in scientific research due to its ability to activate G proteins. Some of its applications include:

Chemistry: Used as a non-hydrolyzable analog of guanosine triphosphate in studies of GTP-binding proteins.

Biology: Employed in studies of protein synthesis and signal transduction pathways.

Medicine: Investigated for its potential therapeutic applications in diseases involving G protein-coupled receptors.

Industry: Utilized in the development of biochemical assays and diagnostic tools.

Mechanism of Action

The compound exerts its effects by binding to G proteins and irreversibly activating them. This activation leads to the modulation of various cellular processes, including signal transduction, protein synthesis, and metabolic regulation. The molecular targets of the compound include GTP-binding proteins and ADP-ribosylation factors, which play crucial roles in cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and experimental differences between Guanosine 5'-(trihydrogen imidodiphosphate), tetralithium salt and related GTP analogs:

Key Structural and Functional Insights:

Hydrolysis Resistance :

- pNHpG and GTPγS are both resistant to hydrolysis but differ in substitution sites. The imidodiphosphate group in pNHpG provides steric hindrance, while GTPγS relies on sulfur’s inability to participate in hydrolysis .

- GDPβS lacks the γ-phosphate, making it a competitive inhibitor of GTP binding .

Biological Activity :

- pNHpG stabilizes transient Gα-GTP conformations, enabling prolonged signaling in opioid receptor studies .

- GTPγS is more potent in inducing larval metamorphosis due to its irreversible Gα activation, unlike GDPβS, which lacks activity .

Cationic Salt Effects :

- Tetralithium salts (pNHpG, GTPγS) exhibit higher solubility in aqueous buffers compared to sodium or trisodium salts (e.g., GMP-PNP), facilitating in vitro assays .

Research Case Studies:

- Opioid Receptor Signaling : pNHpG and GTPγS were used to demonstrate that μ-opioid receptor agonists like DAMGO require Gα activation for analgesia, with pNHpG showing slower dissociation rates in GTPase assays .

Biological Activity

Guanosine, 5'-(trihydrogen imidodiphosphate), tetralithium salt (often abbreviated as GTPγS or GppNHp when referring to similar compounds) is a non-hydrolyzable analog of guanosine triphosphate (GTP). It plays a crucial role in cellular signaling, particularly in the activation of G-proteins, which are pivotal in various biological processes. This article explores the biological activity of GTPγS, focusing on its mechanisms of action, effects on cellular pathways, and implications in research and therapeutic contexts.

GTPγS acts primarily by mimicking GTP, thereby activating G-proteins without undergoing hydrolysis. This property allows it to stabilize the active form of G-proteins, leading to prolonged signaling. The compound binds to the nucleotide-binding sites of G-proteins, facilitating the exchange of GDP for GTP and promoting signal transduction pathways.

Key Mechanisms

- G-Protein Activation : GTPγS binds to G-proteins, activating downstream signaling pathways such as phospholipase C and adenylate cyclase.

- Inhibition of Hydrolysis : Unlike GTP, GTPγS does not undergo hydrolysis, allowing for sustained activation of G-proteins.

- Modulation of Ion Channels : It has been shown to modulate ion channel activity, influencing neuronal excitability and neurotransmitter release.

Cellular Effects

GTPγS has been extensively studied for its effects on various cell types:

- Neuronal Activity : In amphibian sympathetic neurons, GTPγS has been shown to selectively inhibit potassium currents (I_M) induced by various agonists, suggesting its role in modulating neurotransmitter signaling .

- Cell Proliferation and Differentiation : Research indicates that guanosine derivatives can influence cell differentiation and proliferation. For instance, exposure to guanosine or its analogs resulted in increased neurite outgrowth in neuronal cells .

Case Studies

- Neuronal Signaling : A study demonstrated that application of GTPγS led to significant inhibition of I_M in response to multiple agonists in bullfrog sympathetic neurons. This suggests that the compound selectively affects specific signaling pathways while preserving others .

- Endocytosis Mechanisms : Another investigation revealed that the presence of non-hydrolyzable GTP analogs like GTPγS inhibited vesicle endocytosis at synapses in the central nervous system. This indicates a critical role for G-protein signaling in vesicle recycling processes during neurotransmission .

Comparative Data Table

| Biological Activity | Effect of GTPγS | Reference |

|---|---|---|

| Neuronal Potassium Current | Inhibition of I_M | |

| Neurite Outgrowth | Increased neurite length | |

| Vesicle Endocytosis | Inhibition during exocytosis |

Implications in Disease Models

GTPγS has been utilized in various disease models to elucidate its role in pathophysiological conditions:

- Cancer Research : Studies have shown that alterations in G-protein signaling due to dysregulation of guanine nucleotides can contribute to tumorigenesis. The use of GTP analogs helps in understanding these pathways.

- Neurological Disorders : Given its impact on neurotransmitter release and neuronal excitability, GTPγS is being explored as a potential therapeutic target for conditions like epilepsy and depression.

Q & A

Q. What is the mechanism by which guanosine 5'-O-(3-thiotriphosphate) tetralithium salt (GTPγS) activates G proteins in experimental systems?

GTPγS is a non-hydrolyzable GTP analog that binds to Gα subunits of heterotrimeric G proteins, stabilizing their active conformation and preventing GTP hydrolysis. This locks G proteins in a persistently active state, enabling prolonged downstream signaling (e.g., adenylyl cyclase or phospholipase C activation). Experimental protocols often use GTPγS in membrane-binding assays to study G protein-coupled receptor (GPCR) activation kinetics .

Q. How should GTPγS stock solutions be prepared and stored to ensure stability in biochemical assays?

GTPγS is typically dissolved in PBS (pH 7.2) at a concentration of 10 mg/mL. Aliquots should be stored at -20°C to prevent degradation. Avoid freeze-thaw cycles, as repeated thawing can reduce activity. For membrane permeability in cell-based assays, use saponin or digitonin to permeabilize cells .

Q. What are the standard controls for GTPγS-based G protein activation assays?

Include:

- Negative control: GDP (e.g., guanosine 5'-diphosphate sodium salt) to compete with GTPγS binding.

- Baseline control: Assay buffer without nucleotides.

- Specificity control: GTPγS + excess unlabeled GTP to confirm competitive inhibition. These controls validate signal specificity and minimize false positives in [³⁵S]GTPγS binding assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in GTPγS-induced G protein activation data across different experimental models (e.g., cell membranes vs. intact cells)?

Discrepancies may arise due to:

- Magnesium ion (Mg²⁺) concentration: Optimal Mg²⁺ (1–10 mM) is critical for Gα-GTPγS binding. Lower Mg²⁺ reduces affinity, while excess Mg²⁺ may stabilize inactive conformations.

- Membrane integrity: Permeabilization efficiency in intact cells affects GTPγS access. Validate with fluorescent probes (e.g., propidium iodide) .

- Endogenous GTP pools: Pre-treat cells with apyrase to hydrolyze residual GTP .

Q. What methodological adjustments are required to study GTPγS-driven cross-talk between G proteins and non-GPCR pathways (e.g., EphA3 or ARL10)?

For EphA3:

- Use calcium chelators (e.g., BAPTA-AM) to isolate GTPγS effects from calcium-dependent EphA3 activation pathways . For ARL10 (a small GTPase):

- Combine GTPγS with cAMP analogs (e.g., 8-Br-cAMP) to differentiate ARL10 activation via PKA phosphorylation vs. direct GTP binding .

Q. How can researchers optimize GTPγS concentration gradients to distinguish partial vs. full agonism in GPCR signaling studies?

- Perform dose-response curves (0.1–100 µM GTPγS) in [³⁵S]GTPγS binding assays.

- Normalize data to maximal GTPγS response (e.g., 100 µM) to calculate EC₅₀ values.

- Compare with reference agonists (e.g., isoproterenol for β-adrenergic receptors) to classify partial/full agonism .

Data Contradiction Analysis

Q. Why might GTPγS fail to activate certain Gα subunits in reconstituted systems despite biochemical evidence of binding?

Possible reasons include:

- Conformational constraints: Some Gα subunits (e.g., Gαₛ) require receptor-mediated GDP release for GTPγS binding. Use purified receptors in lipid bilayers to mimic native interactions .

- Regulator of G protein signaling (RGS) proteins: RGS domains accelerate GTP hydrolysis even with GTPγS. Include RGS inhibitors (e.g., CCG-4986) in assays .

Q. How do nucleotide-binding competitors (e.g., GDPβS) affect GTPγS-driven signaling kinetics in live-cell imaging?

GDPβS competes with GTPγS for Gα binding, delaying activation. To quantify this:

- Pre-incubate cells with GDPβS (10–100 µM) for 15 minutes before GTPγS addition.

- Measure FRET-based biosensors (e.g., Epac-based cAMP sensors) to track real-time signaling delays .

Methodological Best Practices

Q. What validation steps are critical when using GTPγS in cryo-ET studies of G protein-membrane interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.